4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with butyric anhydride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-4-chlorophenyl sulfide
- 1,3-Benzothiazol-2-yl 4-chlorophenyl sulfide
Uniqueness
4-(1,3-Benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a chlorophenyl group and a butanamide moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15ClN2OS |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)butanamide |
InChI |
InChI=1S/C17H15ClN2OS/c18-12-8-10-13(11-9-12)19-16(21)6-3-7-17-20-14-4-1-2-5-15(14)22-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,21) |
InChI Key |
UQXWFLSIQBJWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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